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Compound of Interest

Compound Name: Thiocarbonyl selenide

Cat. No.: B15345161 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical

properties of thiocarbonyl selenide (SCSe), a linear triatomic molecule of interest to

researchers in various fields, including spectroscopy and materials science. This document

collates and presents key experimental and computational data, offering a centralized resource

for scientists and drug development professionals.

Molecular Structure and Properties
Thiocarbonyl selenide possesses a linear geometry, as confirmed by microwave

spectroscopy. The molecule consists of a central carbon atom double-bonded to a sulfur and a

selenium atom.

Table 1: General Properties of Thiocarbonyl Selenide
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Property Value Source

Molecular Formula CSSe [1][2]

IUPAC Name selanylidenemethanethione [1]

CAS Number 5951-19-9 [1][2]

Molecular Weight 123.04 g/mol [2]

Appearance Light-yellow liquid [3]

Spectroscopic Data
Microwave spectroscopy has been instrumental in determining the precise structural and

electronic properties of various isotopic species of thiocarbonyl selenide.

Table 2: Rotational and Spectroscopic Constants of Thiocarbonyl Selenide Isotopologues

Isotope
Rotational
Constant, B₀
(MHz)

l-type
Doubling
Constant, q₂
(MHz)

Vibration-
Rotation
Constant, α₂
(MHz)

Centrifugal
Distortion
Constant, Dⱼ

(kHz)

³²S¹²C⁸⁰Se 2043.310 1.005 -4.133 0.163

³²S¹²C⁷⁸Se 2060.321 1.021 -4.169 0.22

³²S¹²C⁷⁶Se 2078.190 1.041 -4.215 -

³²S¹²C⁸²Se 2027.113 0.996 -4.116 -

Data sourced

from Hirose and

Curl (1971).[3]

Molecular Geometry and Force Field
The force constants for the C-Se and C-S bonds, derived from spectroscopic data, provide

insight into the bond strengths within the molecule.
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Table 3: Molecular Force Field Constants of Thiocarbonyl Selenide

Force Constant Value (mdyn/Å)

f(C-Se) 5.72

f(C-S) 7.97

f(α)/r₁r₂ 0.20

f(rα) 0.59

Data sourced from Hirose and Curl (1971).[3]

Dipole Moment
The electric dipole moment of thiocarbonyl selenide in the (0, 2±², 0) vibrational state has

been experimentally determined.

Table 4: Electric Dipole Moment of Thiocarbonyl Selenide

Vibrational State Dipole Moment (D)

(0, 2±², 0) 0.031

Data sourced from Hirose and Curl (1971).[3]

Experimental Protocols
Synthesis of Thiocarbonyl Selenide
A detailed experimental protocol for the synthesis of thiocarbonyl selenide is provided below,

based on the method described by Hirose and Curl (1971).[3]

Workflow for the Synthesis of Thiocarbonyl Selenide
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Reactants

Reaction

Purification

Product

Carbon Disulfide (CS₂)

Reaction at 45-50°C

Selenium (Se)

Distill off excess Se

Slowly distill off CS₂ at 45-47°C

Thiocarbonyl Selenide (SCSe)

Click to download full resolution via product page

Caption: Synthesis workflow for thiocarbonyl selenide.

Methodology:

Carbon disulfide (CS₂) is reacted with selenium (Se).

The resulting liquid is first distilled at 45-50°C to remove unreacted selenium.

The major component, carbon disulfide, is then removed by slow distillation at 45-47°C.
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The remaining residue is thiocarbonyl selenide, a light-yellow liquid. The yield based on the

initial amount of CS₂ is approximately 0.5%.

Microwave Spectroscopy
The microwave spectrum of thiocarbonyl selenide was analyzed to determine its rotational

constants and other molecular parameters.

Experimental Workflow for Microwave Spectroscopy of Thiocarbonyl Selenide

Experimental Setup

Measurement

Data Analysis

Hewlett-Packard MRR 8460A-607
R-band Spectrometer

Gaseous SCSe Sample

Observe Rotational Transitions
(J=7←6, 8←7, 9←8)

Extrapolate to Ground State

Determine Rotational Constants,
l-type Doubling Constants, etc.

Click to download full resolution via product page

Caption: Workflow for microwave spectroscopy of SCSe.
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Methodology: The microwave spectrum of thiocarbonyl selenide was observed using a

Hewlett-Packard MRR 8460A-607 R-band spectrometer. Observations were made for the J =

7←6, 8←7, and 9←8 transitions for various selenium isotopes in the (0, 1±¹, 0) and (0, 2±², 0)

vibrational states. The ground state rotational constants were then extrapolated from the data

obtained for the two vibrationally excited states.[3]

Chemical Reactivity and Bonding
The net electron-withdrawing capacities of chalcocarbonyl ligands increase in the order CO <

CS < CSe. This trend suggests that thiocarbonyl selenide would be a stronger π-acceptor

ligand in coordination chemistry compared to carbon monoxide and carbon monosulfide.

Logical Relationship of Electron-Withdrawing Capacities

Carbon Monoxide (CO) Carbon Monosulfide (CS)

Increasing
π-acceptor strength

Carbon Monoselenide (CSe)

Increasing
π-acceptor strength

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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